molecular formula C17H11Cl3N2O3 B2359210 [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate CAS No. 343374-51-6

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate

Cat. No.: B2359210
CAS No.: 343374-51-6
M. Wt: 397.64
InChI Key: GCOWARVRARVTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

Oxazole derivatives have been synthesized by researchers around the globe for their various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Molecular Structure Analysis

Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The chemistry of oxazole compounds has been an interesting field for a long time . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Physical and Chemical Properties Analysis

Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .

Scientific Research Applications

Anticancer and Antimicrobial Potential

  • Synthesized heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, similar in structure to the compound , exhibited significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute, USA. These compounds also demonstrated in vitro antibacterial and antifungal activities, showing potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Nonlinear Optical Properties

  • Novel compounds structurally related to the subject compound were synthesized to study their third-order nonlinear optical properties. These compounds, characterized by advanced spectroscopic techniques, displayed excellent optical limiting behavior at 532 nm, indicating potential applications in photonics and optoelectronics (Murthy et al., 2013).

Antibacterial Properties

  • A study on novel heterocyclic compounds containing the 1,2-oxazol-3-yl fragment showed good antibacterial activity against various pathogenic strains like Pseudomonas aeruginosa and Escherichia coli, indicating the compound's relevance in developing new antibacterial agents (Mehta, 2016).

Photolysis Studies

  • Research on the photolysis of vinclozolin, a compound with a similar oxazolidine structure, in different solvents provided insights into the stability and transformation of such compounds. This information is vital for understanding the environmental fate and behavior of these chemical entities (Clark & Watkins, 1984).

Quantum Chemical Analysis

  • The quantum chemical analysis of antimycobacterial compounds structurally related to the compound revealed their stability and potential as new antimycobacterial agents. This kind of analysis is crucial for the rational design of new drugs (Wojciechowski & Płoszaj, 2020).

Lipase and α-Glucosidase Inhibition

  • Novel heterocyclic compounds derived from a related structure were synthesized and evaluated for their lipase and α-glucosidase inhibition, indicating potential applications in the treatment of diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Future Directions

Oxazole derivatives continue to be a focus of research due to their wide range of biological activities . Future research will likely continue to explore the synthesis of new oxazole derivatives and their potential applications in medicinal chemistry .

Properties

IUPAC Name

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2O3/c18-10-5-6-15(14(20)7-10)21-17(23)24-9-11-8-16(25-22-11)12-3-1-2-4-13(12)19/h1-8H,9H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOWARVRARVTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.